4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde
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Overview
Description
4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde is a complex organic compound with a molecular formula of C26H26N2O3 This compound is characterized by the presence of a benzhydrylpiperazine moiety linked to a benzaldehyde group through an oxoethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-benzhydrylpiperazine with 4-formylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzoic acid.
Reduction: 4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors.
Biochemistry: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Chemistry: The compound serves as a building block for the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, displacing the water molecule/hydroxide ion and coordinating with the catalytic zinc ion. This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and proton ions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another carbonic anhydrase inhibitor with a similar benzhydrylpiperazine moiety.
4-(Diphenylmethyl)-1-piperazineethanol: A compound with a similar piperazine structure but different functional groups.
Uniqueness
4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde is unique due to its specific structural features, such as the oxoethoxy bridge linking the benzhydrylpiperazine and benzaldehyde moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c29-19-21-11-13-24(14-12-21)31-20-25(30)27-15-17-28(18-16-27)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19,26H,15-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHHBGSTQWSJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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